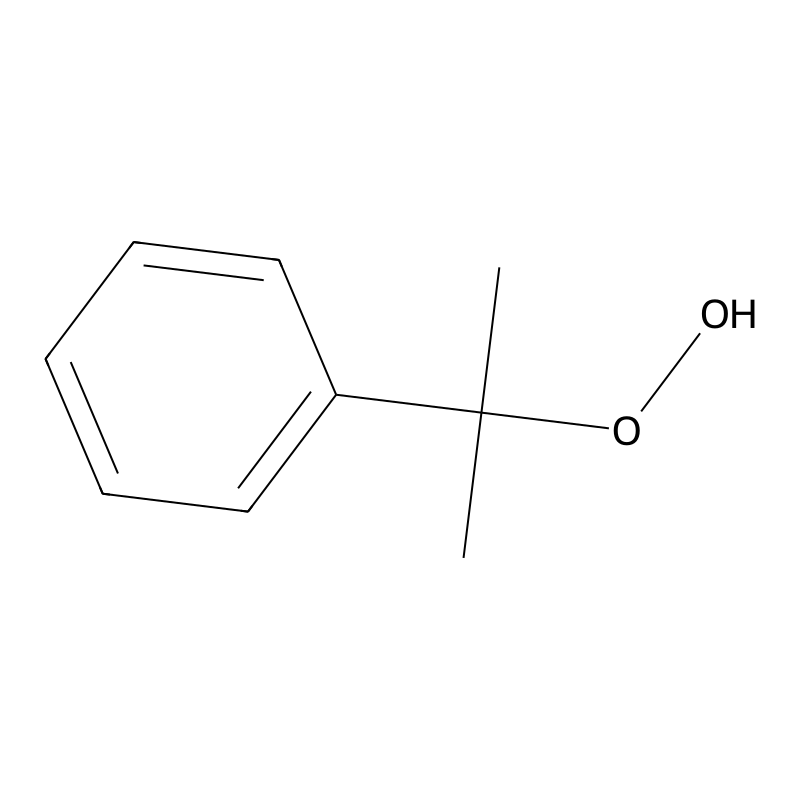

Cumene hydroperoxide

C6H5C(CH3)2OOH

C9H12O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5C(CH3)2OOH

C9H12O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.09 M

In water, 1.39X10+4 mg/L at 25 °C

Slightly soluble in water

Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons.

Soluble in ether

Solubility in water, g/100ml: 1.5

Synonyms

Canonical SMILES

Free Radical Generation and Oxidative Stress Studies:

CHP is a strong oxidizing agent and can readily decompose to generate free radicals. Researchers utilize this property to study the effects of oxidative stress on various biological systems, including cells, tissues, and organisms. By exposing cells or organisms to controlled amounts of CHP, scientists can model various diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and aging.

Investigating Antioxidant Mechanisms:

The ability of CHP to induce oxidative stress also makes it valuable in researching the mechanisms and effectiveness of various antioxidants. By studying how different antioxidants protect cells or organisms from CHP-induced damage, researchers gain insights into their potential therapeutic applications in various diseases.

Studying Lipid Peroxidation:

CHP readily reacts with lipids, initiating a process called lipid peroxidation. This process is involved in various pathological conditions, and researchers use CHP to study the mechanisms and consequences of lipid peroxidation in different biological systems.

Cumene hydroperoxide is an organic compound with the chemical formula . It appears as a colorless to light yellow oily liquid with a sharp, irritating odor, and is classified as an organic hydroperoxide. This compound is produced through the autoxidation of cumene, where oxygen is introduced into liquid cumene at elevated temperatures, typically above 100 °C. The reaction can be represented as follows:

The decomposition of cumene hydroperoxide yields several products, including methylstyrene, acetophenone, and 2-phenyl-2-propanol .

- Free radical initiator: In polymerization reactions, CHP decomposes to generate free radicals, which attack monomer molecules and initiate the chain reaction that leads to polymer formation.

- Other potential mechanisms: While less explored, CHP might interact with biological systems through various mechanisms, potentially causing oxidative stress or affecting cellular processes. However, further research is needed in this area.

- Toxicity: CHP is harmful upon inhalation, ingestion, and skin contact. It can cause severe skin and eye irritation, respiratory tract irritation, and potential mutagenic effects.

- Flammability: CHP is a flammable liquid with a low flash point (42°C) and can readily ignite.

- Reactivity: CHP is highly reactive and poses a significant explosion hazard. It can decompose violently under various conditions, including heat, shock, and contact with incompatible materials. []

- Polymerization Reactions: It serves as an initiator for the polymerization of acrylonitrile-butadiene-styrene, which is widely used in producing plastics.

- Oxidation of Propylene: In the presence of propylene, cumene hydroperoxide can produce propylene oxide and 2-phenyl-2-propanol through a reaction that follows this stoichiometry:

This reaction highlights its role in industrial processes, particularly in the production of phenol and acetone from benzene and propene .

Cumene hydroperoxide exhibits significant biological activity, particularly as a strong oxidizing agent. It can induce oxidative stress in biological systems, leading to cellular damage. Studies have indicated that exposure to cumene hydroperoxide can result in mutations and other adverse effects on health. Inhalation or skin contact can cause severe irritation, respiratory issues, and potential allergic reactions .

The primary method for synthesizing cumene hydroperoxide involves the autoxidation of cumene. The process typically includes:

- Introduction of Oxygen: Oxygen is bubbled through liquid cumene at elevated temperatures (>100 °C).

- Formation of Hydroperoxide: The reaction leads to the formation of cumene hydroperoxide alongside other byproducts such as dicumyl peroxide.

- Purification: The resulting product may require purification steps to isolate cumene hydroperoxide from other compounds formed during the reaction .

Cumene hydroperoxide has several industrial applications:

- Intermediate in Chemical Synthesis: It is crucial in the cumene process for producing phenol and acetone.

- Polymerization Catalyst: It acts as a catalyst in various polymerization reactions.

- Oxidizing Agent: Used in the production of propylene oxide and other organic compounds.

- Research

Research has shown that cumene hydroperoxide can interact dangerously with various materials, particularly metals. For instance:

- Thermal Hazards: The presence of metal ions can catalyze exothermic reactions leading to thermal instability and potential explosions.

- Incompatibility with Reducing Agents: Cumene hydroperoxide may react explosively with reducing agents and certain metals, highlighting the need for careful handling and storage .

Several compounds share similarities with cumene hydroperoxide, primarily due to their structural features or reactivity profiles. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dicumyl peroxide | A more stable peroxide used as a radical initiator. | |

| Benzoyl peroxide | Commonly used as a polymerization initiator; less reactive than cumene hydroperoxide. | |

| tert-Butyl hydroperoxide | A stable organic peroxide; utilized in similar applications but has different reactivity patterns. |

Uniqueness of Cumene Hydroperoxide

Cumene hydroperoxide's unique properties include its ability to decompose into multiple valuable products (methylstyrene, acetophenone), its specific role in the production of phenol and acetone via the cumene process, and its high reactivity as a free radical initiator compared to other peroxides. Its susceptibility to thermal decomposition and interaction with metals further distinguishes it from similar compounds .

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

Boiling Point

153 °C

Flash Point

175 °F (79 °C) (Closed cup)

79 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.4

Density

1.03 g/cu cm at 20 °C

Relative density (water = 1): 1.06

LogP

2.16

Melting Point

-9.0 °C

-9 °C

UNII

GHS Hazard Statements

Organic peroxides];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Cumene hydroperoxide oxidized cholesterol to the carcinogen 5,6-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol).

Vapor Pressure

0.00 mmHg

3.27X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 32

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

A solution or emulsion of cumene is oxidized with air at approximately 130 °C.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Miscellaneous manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Rubber product manufacturing

Services

Hydroperoxide, 1-methyl-1-phenylethyl: ACTIVE

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

In the present study, we evaluated the sensitivity of different Escherichia coli strains to Cumene hydroperoxide (CHP) treatment under distinct conditions of Fe2+ availability. Our results showed that the pretreatment with an iron chelator (dipyridyl) protects all the tested strains against CHP toxic effects, but it was not sufficient to abolish the CHP induced mutagenesis. On the other hand, simultaneous pretreatment with both dipyridyl and neocuproine (copper chelator) leads to a complete protection against CHP mutagenic effects. Our data suggest the participation of copper ion in the CHP mutagenesis induced in E. coli.

Organic peroxides are widely used in the chemical industry as initiators of oxidation for the production of polymers and fiber-reinforced plastics, in the manufacture of polyester resin coatings, and pharmaceuticals. Free radical production is considered to be one of the key factors contributing to skin tumor promotion by organic peroxides. In vitro experiments have demonstrated metal-catalyzed formation of alkoxyl, alkyl, and aryl radicals in keratinocytes incubated with cumene hydroperoxide. The present study investigated in vivo free radical generation in lipid extracts of mouse skin exposed to cumene hydroperoxide. The electron spin resonance (ESR) spin-trapping technique was used to detect the formation of alpha-phenyl-N-tert-butylnitrone (PBN) radical adducts, following intradermal injection of 180 mg/kg PBN. It was found that 30 min after topical exposure, cumene hydroperoxide (12 mmol/kg) induced free radical generation in the skin of female Balb/c mice kept for 10 weeks on vitamin E-deficient diets. In contrast, hardly discernible radical adducts were detected when cumene hydroperoxide was applied to the skin of mice fed a vitamin E-sufficient diet. Importantly, total antioxidant reserve and levels of GSH, ascorbate, and vitamin E decreased 34%, 46.5%. 27%, and 98%, respectively, after mice were kept for 10 weeks on vitamin E-deficient diet. PBN adducts detected by ESR in vitamin E-deficient mice provide direct evidence for in vivo free radical generation in the skin after exposure to cumene hydroperoxide.

Hemidesmus indicus has been shown to possess significant activity against immunotoxicity and other pharmacological and physiological disorders. In this communication, we have shown the modulating effect of H. indicus on cumene hydroperoxide-mediated cutaneous oxidative stress and tumor promotion response in murine skin. Cumene hydroperoxide treatment (30 mg per animal) increased cutaneous microsomal lipid peroxidation and induction of xanthine oxidase activity which are accompanied by decrease in the activities of cutaneous antioxidant enzymes and depletion in the level of glutathione. Parallel to these changes a sharp decrease in the activities of phase II metabolizing enzymes was observed. Cumene hydroperoxide treatment also induced the ornithine decarboxylase activity and enhanced the [(3)H]-thymidine uptake in DNA synthesis in murine skin. Application of ethanolic extract of H. indicus at a dose level of 1.5 and 3.0 mg/kg body weight in acetone prior to that of cumene hydroperoxide treatment resulted in significant inhibition of cumene hydroperoxide-induced cutaneous oxidative stress, epidermal ornithine decarboxylase activity and enhanced DNA synthesis in a dose-dependent manner. Enhanced susceptibility of cutaneous microsomal membrane for lipid peroxidation and xanthine oxidase activity were significantly reduced (p<0.01). In addition the depleted level of glutathione, inhibited activities of antioxidants and phase II metabolizing enzymes were recovered to significant level (p<0.05). In summary, our data suggest that H. indicus is an effective chemopreventive agent in skin and capable of ameliorating hydroperoxide-induced cutaneous oxidative stress and tumor promotion.

For more Interactions (Complete) data for Cumene hydroperoxide (12 total), please visit the HSDB record page.

Dates

A comparative proteomic analysis of Candida species in response to the oxidizing agent cumene hydroperoxide

Paulina Vázquez-Fernández, Everardo López-Romero, Mayra Cuéllar-CruzPMID: 33630118 DOI: 10.1007/s00203-021-02186-w

Abstract

Candida genus comprises several species that can be found in the oral cavity and the gastrointestinal and genitourinary tracts of healthy individuals. Under certain conditions, however, they behave as opportunistic pathogens that colonize these tissues, most frequently when the immune system is compromised by a disease or under certain medical treatments. To colonize the human host, these organisms require to express cell wall proteins (CWP) that allowed them to adhere and adapt to the reactive oxygen (ROS) and nitrogen (RNS) species produced in the macrophage during the respiratory burst. The aim of this study was to determine how four Candida species respond to the oxidative stress imposed by cumene hydroperoxide (CHP). To this purpose, C. albicans, C. glabrata, C. krusei and C. parapsilosis were exposed to this oxidant which is known to generate ROS in the membrane phospholipids. Accordingly, both mock and CHP-exposed cells were used to extract and analyze CWP and also to measure catalase activity and the levels of protein carbonylation. Results indicated that all four species express different CWP to neutralize ROS. Most relevant among these proteins were the glycolytic enzymes enolase and glyceraldehyde-3-phosphate dehydrogenase, known as moonlight proteins because in addition to participate in glycolysis they play an important role in the cell response to ROS. In addition, a thiol-specific antioxidant enzyme (Tsa) was also found to counteract ROS.Microbial Redox Regulator-Enabled Pulldown for Rapid Analysis of Plasma Low-Molecular-Weight Biothiols

Jin Oh Lee, Yoon-Mo Yang, Jae-Hoon Choi, Tae-Wuk Kim, Jin-Won Lee, Young-Pil KimPMID: 31286772 DOI: 10.1021/acs.analchem.9b01991

Abstract

Although low-molecular-weight (LMW) biothiols function as a disease indicator in plasma, rapidly and effectively analyzing them remains challenging in the extracellular oxidative environment due to technical difficulties. Here, we report a newly designed, affinity pulldown platform using a-derived organic hydroperoxide resistance regulatory (OhrR

) protein and its operator dsDNA for rapid and cost-effective analyses of plasma LMW biothiols. In the presence of organic hydroperoxide, LMW biothiols triggered the rapid dissociation of FAM-labeled dsDNA from FLAG-tagged OhrR

via S-thiolation of OhrR

on anti-FLAG antibody-coated beads, which led to a strong increase of fluorescence intensity in the supernatant after pulldown. This method was easily extended by using a reducing agent to detect free and total LMW biothiols simultaneously in mouse plasma. Unlike free plasma LMW biothiols, total plasma LMW biothiols were more elevated in ΔLDLR mice than those in normal mice. Owing to the rapid dissociation of OhrR/dsDNA complexes in response to LMW biothiols, this pulldown platform is immediately suitable for monitoring rapid redox changes in plasma LMW biothiols as well as studying oxidative stress and diseases in blood.

Formation of methyl radicals derived from cumene hydroperoxide in reconstructed human epidermis: an EPR spin trapping confirmation by using

Fatma Sahli, Amélie Godard, Bertrand Vileno, Jean-Pierre Lepoittevin, Elena Giménez-ArnauPMID: 31130017 DOI: 10.1080/10715762.2019.1624741

Abstract

Dermal exposure to cumene hydroperoxide (CumOOH) during manufacturing processes is a toxicological issue for the industry. Its genotoxicity, mutagenic action, ability to promote skin tumour, capacity to induce epidermal hyperplasia, and aptitude to induce allergic and irritant skin contact dermatitis are well known. These toxic effects appear to be mediated through the activation to free radical species such as hydroxyl, alkoxyl, and alkyl radicals characterised basically by electron paramagnetic resonance (EPR) and spin-trapping (ST) techniques. To be a skin sensitiser CumOOH needs to covalently bind to skin proteins in the epidermis to form the antigenic entity triggering the immunotoxic reaction. Cleavage of the O-O bond allows formation of unstable CumO/CumOO

radicals rearranging to longer half-life specific carbon-centred radicals

proposed to be at the origin of the antigen formation. Nevertheless, it is not still clear which

is precisely formed in the epidermis and thus involved in the sensitisation process. The aim of this work was to elucidate in conditions closer to real-life sensitisation which specific

are formed in a 3D reconstructed human epidermis (RHE) model by using

C-substituted CumOOH at carbon positions precursors of potentially reactive radicals and EPR-ST. We demonstrated that most probably methyl radicals derived from β-scission of CumO

radicals occur in RHE through a one-electron reductive pathway suggesting that these could be involved in the antigen formation inducing skin sensitisation. We also describe a coupling between nitroxide radicals and β position

C atoms that could be of an added value to the very few examples existing for the coupling of radicals with

C atoms.

Effects of Substrate-Binding Site Residues on the Biochemical Properties of a Tau Class Glutathione

Xue Yang, Jinchi Wei, Zhihai Wu, Jie GaoPMID: 31878175 DOI: 10.3390/genes11010025

Abstract

Glutathione-transferases (GSTs)-an especially plant-specific tau class of GSTs-are key enzymes involved in biotic and abiotic stress responses. To improve the stress resistance of crops via the genetic modification of GSTs, we predicted the amino acids present in the GSH binding site (G-site) and hydrophobic substrate-binding site (H-site) of OsGSTU17, a tau class GST in rice. We then examined the enzyme activity, substrate specificity, enzyme kinetics and thermodynamic stability of the mutant enzymes. Our results showed that the hydrogen bonds between Lys42, Val56, Glu68, and Ser69 of the G-site and glutathione were essential for enzyme activity and thermal stability. The hydrophobic side chains of amino acids of the H-site contributed to enzyme activity toward 4-nitrobenzyl chloride but had an inhibitory effect on enzyme activity toward 1-chloro-2,4-dinitrobenzene and cumene hydroperoxide. Different amino acids of the H-site had different effects on enzyme activity toward a different substrate, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole. Moreover, Leu112 and Phe162 were found to inhibit the catalytic efficiency of OsGSTU17 to 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, while Pro16, Leu112, and Trp165 contributed to structural stability. The results of this research enhance the understanding of the relationship between the structure and function of tau class GSTs to improve the abiotic stress resistance of crops.

Glutathione is Involved in Detoxification of Peroxide and Root Nodule Symbiosis of Mesorhizobium huakuii

Sha Luo, Jie Yin, Yang Peng, Jing Xie, Hetao Wu, Donglan He, Xiaohua Li, Guojun ChengPMID: 31624868 DOI: 10.1007/s00284-019-01784-8

Abstract

Legumes interact with symbiotic rhizobia to produce nitrogen-fixation root nodules under nitrogen-limiting conditions. The contribution of glutathione (GSH) to this symbiosis and anti-oxidative damage was investigated using the M. huakuii gshB (encoding GSH synthetase) mutant. The gshB mutant grew poorly with different monosaccharides, including glucose, sucrose, fructose, maltose, or mannitol, as sole sources of carbon. The antioxidative capacity of gshB mutant was significantly decreased by these treatments with HO

under the lower concentrations and cumene hydroperoxide (CUOOH) under the higher concentrations, indicating that GSH plays different roles in response to organic peroxide and inorganic peroxide. The gshB mutant strain displayed no difference in catalase activity, but significantly lower levels of the peroxidase activity and the glutathione reductase activity than the wild type. The same level of catalase activity could be associated with upregulation of the transcriptional activity of the catalase genes under H

O

-induced conditions. The nodules infected by the gshB mutant were severely impaired in abnormal nodules, and showed a nodulation phenotype coupled to a 60% reduction in the nitrogen fixation capacity. A 20-fold decrease in the expression of two nitrogenase genes, nifH and nifD, is observed in the nodules induced by gshB mutant strain. The symbiotic deficiencies were linked to bacteroid early senescence.

Characterization of the peroxiredoxin 1 subfamily from Tetrahymena thermophila

Sarmad Al-Asadi, Arif Malik, Rigers Bakiu, Gianfranco Santovito, Ian Menz, Kathryn SchullerPMID: 31129858 DOI: 10.1007/s00018-019-03131-3

Abstract

Peroxiredoxins are antioxidant enzymes that use redox active Cys residues to reduce HO

and various organic hydroperoxides to less reactive products, and thereby protect cells against oxidative stress. In yeasts and mammals, the Prx1 proteins are sensitive to hyperoxidation and consequent loss of their peroxidase activity whereas in most bacteria they are not. In this paper we report the characterization of the Prx1 family in the non-parasitic protist Tetrahymena thermophila. In this organism, four genes potentially encoding Prx1 have been identified. In particular, we show that the mitochondrial Prx1 protein (Prx1m) from T. thermophila is relatively robust to hyperoxidation. This is surprising given that T. thermophila is a eukaryote like yeasts and mammals. In addition, the proliferation of the T. thermophila cells was relatively robust to inhibition by H

O

, cumene hydroperoxide and plant natural products that are known to promote the production of H

O

. In the presence of these agents, the abundance of the T. thermophila Prx1m protein was shown to increase. This suggested that the Prx1m protein may be protecting the cells against oxidative stress. There was no evidence for any increase in Prx1m gene expression in the stressed cells. Thus, increasing protein stability rather than increasing gene expression may explain the increasing Prx1m protein abundance we observed.

CRISPR-Generated Nrf2a Loss- and Gain-of-Function Mutants Facilitate Mechanistic Analysis of Chemical Oxidative Stress-Mediated Toxicity in Zebrafish

Margaret G Mills, Richard Ramsden, Eva Y Ma, Jone Corrales, Lauren A Kristofco, W Baylor Steele, Gavin N Saari, Fjodor Melnikov, Jakub Kostal, Terrance J Kavanagh, Julie B Zimmerman, Adelina M Voutchkova-Kostal, Bryan W Brooks, Philip Coish, Paul T Anastas, Evan GallagherPMID: 31858786 DOI: 10.1021/acs.chemrestox.9b00346

Abstract

The transcription factor Nrf2a induces a cellular antioxidant response and provides protection against chemical-induced oxidative stress, as well as playing a critical role in development and disease. Zebrafish are a powerful model to study the role of Nrf2a in these processes but have been limited by reliance on transient gene knockdown techniques or mutants with only partial functional alteration. We developed several lines of zebrafish carrying different null (loss of function, LOF) or hyperactive (gain of function, GOF) mutations to facilitate our understanding of the Nrf2a pathway in protecting against oxidative stress. The mutants confirmed Nrf2a dependence for induction of the antioxidant genes,

,

, and

and identified a role for Nrf2a in the baseline expression of these genes, as well as for

. Specifically, the 4-fold induction of

by

-butyl hydroperoxide (

BHP) in wild type fish was abolished in LOF mutants. In addition, baseline

expression in GOF mutants increased by 12.6-fold and in LOF mutants was 0.8-fold relative to wild type. Nrf2a LOF mutants showed increased sensitivity to the acute toxicity of cumene hydroperoxide (CHP) and

BHP throughout the first 4 days of development. Conversely, GOF mutants were less sensitive to CHP toxicity during the first 4 days of development and were protected against the toxicity of both hydroperoxides after 4 dpf. Neither gain nor loss of Nrf2a modulated the toxicity of

-(-)-carvone (CAR), despite the ability of this compound to potently induce Nrf2a-dependent antioxidant genes. Similar to other species, GOF zebrafish mutants exhibited significant growth and survival defects. In summary, these new genetic tools can be used to facilitate the identification of downstream gene targets of Nrf2a, better define the role of Nrf2a in the toxicity of environmental chemicals, and further the study of diseases involving altered Nrf2a function.

Mycobacterium tuberculosis WhiB3 maintains redox homeostasis and survival in response to reactive oxygen and nitrogen species

Mansi Mehta, Amit SinghPMID: 30500421 DOI: 10.1016/j.freeradbiomed.2018.11.032

Abstract

Mycobacterium tuberculosis (Mtb) survives under oxidatively and nitosatively hostile niches inside host phagocytes. In other bacteria, adaptation to these stresses is dependent upon the redox sensitive two component systems (e.g., ArcAB) and transcription factors (e.g., FNR/SoxR). However, these factors are absent in Mtb. Therefore, it is not completely understood how Mtb maintains survival and redox balance in response to reactive oxygen species (ROS) and reactive nitrogen species (RNS). Here, we present evidences that a 4Fe-4S-cofactor containing redox-sensitive transcription factor (WhiB3) is exploited by Mtb to adapt under ROS and RNS stress. We show that MtbΔwhiB3 is acutely sensitive to oxidants and to nitrosative agents. Using a genetic biosensor of cytoplasmic redox state (Mrx1-roGFP2) of Mtb, we show that WhiB3 facilitates recovery from ROS (cumene hydroperoxide and hydrogen peroxide) and RNS (acidified nitrite and peroxynitrite). Also, MtbΔwhiB3 displayed reduced survival inside RAW 264.7 macrophages. Consistent with the role of WhiB3 in modulating host-pathogen interaction, we discovered that WhiB3 coordinates the formation of early human granulomas during interaction of Mtb with human peripheral blood mononuclear cells (PBMCs). Altogether, our study provides empirical proof that WhiB3 is required to mitigate redox stress induced by ROS and RNS, which may be important to activate host/bacterial pathways required for the granuloma development and maintenance.Ethanol in Combination with Oxidative Stress Significantly Impacts Mycobacterial Physiology

Yesha Patel, Deepika Rai, Kishore Das, Subramanian Dhandayuthapani, Sarika MehraPMID: 32928928 DOI: 10.1128/JB.00222-20

Abstract

Here, we investigate the mycobacterial response to the combined stress of an organic oxidant (cumene hydroperoxide [CHP]) and a solvent (ethanol). To understand the interaction between the two stressors, we treatedcells to a range of ethanol concentrations (2.5% to 10% [vol/vol]) in combination with a subinhibitory concentration of 1 mM CHP. It was observed that the presence of CHP increases the efficacy of ethanol in inducing rapid cell death. The data further suggest that ethanol reacts with the alkoxy radicals to produce ethanol-derived peroxides. These radicals induce significant membrane damage and lead to cell lysis. The ethanol-derived radicals were primarily recognized by the cells as organic radicals, as was evident by the differential upregulation of the

genes that function in cells treated with the combination of ethanol and CHP. The role of organic peroxide reductase, Ohr, was further confirmed by the significantly higher sensitivity of the deletion mutant to CHP and the combined stress treatment of CHP and ethanol. Moreover, we also observed the sigma factor σ

to be important for the cells treated with ethanol alone as well as the aforementioned combination. A Δ

mutant strain had significantly higher susceptibility to the stress conditions. This finding was correlated with the σ

-dependent transcriptional regulation of

and

In summary, our data indicate that the combination of low levels of ethanol and organic peroxides induce ethanol-derived organic radicals that lead to significant oxidative stress on the cells in a concentration-dependent manner.

Bacterial response to a combination of stresses can be unexpected and very different compared with that of an individual stress treatment. This study explores the physiological and transcriptional response of mycobacteria in response to the combinatorial treatment of an oxidant with the commonly used solvent ethanol. The presence of a subinhibitory concentration of organic peroxide increases the effectiveness of ethanol by inducing reactive peroxides that destroy the membrane integrity of cells in a significantly short time span. Our work elucidates a mechanism of targeting the complex mycobacterial membrane, which is its primary source of intrinsic resistance. Furthermore, it also demonstrates the importance of exploring the effect of various stress conditions on inducing bacterial clearance.

Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis

Fjodor Melnikov, Dianne Botta, Collin C White, Stefanie C Schmuck, Matthew Winfough, Christopher M Schaupp, Evan P Gallagher, Bryan W Brooks, Edward Spencer Williams, Philip Coish, Paul T Anastas, Adelina Voutchkova-Kostal, Jakub Kostal, Terrance J KavanaghPMID: 30547568 DOI: 10.1021/acs.chemrestox.8b00259